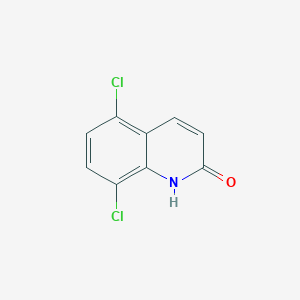

5,8-dichloro-1,2-dihydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,8-dichloro-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol It is a derivative of quinolin-2-one, characterized by the presence of two chlorine atoms at the 5th and 8th positions of the quinoline ring

Wirkmechanismus

Target of Action

5,8-Dichloroquinolin-2-ol, also known as Chloroxine, is a synthetic antibacterial compound It is known that chloroxine is used for the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp .

Mode of Action

Chloroxine induces SOS-DNA repair in E. coli, suggesting that Chloroxine may be genotoxic to bacteria .

Result of Action

The molecular and cellular effects of 5,8-Dichloroquinolin-2-ol’s action primarily involve the disruption of bacterial growth and proliferation, potentially through DNA damage . This leads to a reduction in symptoms associated with conditions like dandruff and seborrheic dermatitis of the scalp .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5,8-Dichloroquinolin-2-ol are not fully understood yet. It is known that quinones, a class of compounds to which 5,8-Dichloroquinolin-2-ol belongs, are electron carriers playing a role in photosynthesis . They are also known to interact with various biomolecules such as thiol, amine, and hydroxyl groups .

Cellular Effects

. They can improve general health conditions through their antioxidant activity and are also used in several drugs against cancer . On the other hand, they can also have toxicological effects through their presence as photoproducts from air pollutants .

Molecular Mechanism

The exact molecular mechanism of action of 5,8-Dichloroquinolin-2-ol is not yet known. Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that 5,8-Dichloroquinolin-2-ol may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5,8-Dichloroquinolin-2-ol in laboratory settings. The study of temporal effects, which vary over time, is essential in understanding the behavior of biochemical compounds .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 5,8-Dichloroquinolin-2-ol in animal models. Animal models are often used to understand the dose-effect relationship in therapeutics .

Metabolic Pathways

The specific metabolic pathways that 5,8-Dichloroquinolin-2-ol is involved in are not yet known. Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Subcellular Localization

The subcellular localization of 5,8-Dichloroquinolin-2-ol is not yet known. The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Vorbereitungsmethoden

The synthesis of 5,8-dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-one derivatives. One common method includes the reaction of quinolin-2-one with chlorine gas in the presence of a suitable catalyst under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

5,8-dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,5,8-trione derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into 5,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields trione derivatives, while reduction produces tetrahydroquinolin-2-one derivatives .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

5,8-dichloro-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

5,7-dichloro-1,2-dihydroquinolin-2-one: Similar in structure but with chlorine atoms at the 5th and 7th positions.

6,8-dichloro-2,3-dihydro-1H-quinolin-4-one: Another derivative with chlorine atoms at the 6th and 8th positions.

5,8-dimethoxy-1,2-dihydroquinolin-2-one: A methoxy-substituted derivative that may have distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

IUPAC Name |

5,8-dichloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBMALNNSRXZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)

![ethyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)

![4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide](/img/structure/B2934459.png)

![tert-butyl 3-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate](/img/structure/B2934464.png)